molecular formula C14H12N2O2S2 B015742 N,N'-Bis(2-mercaptobenzoyl)hydrazide CAS No. 292615-41-9

N,N'-Bis(2-mercaptobenzoyl)hydrazide

Cat. No. B015742
M. Wt: 304.4 g/mol
InChI Key: BCDWFVITTFIUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(2-mercaptobenzoyl)hydrazide is a chemical compound of significant interest due to its potential applications in various fields such as corrosion inhibition, antibacterial activity, and material science. Its synthesis and properties are often explored to understand its behavior and potential applications better.

Synthesis Analysis

The synthesis of compounds related to N,N'-Bis(2-mercaptobenzoyl)hydrazide, such as bis-mercaptobenzimidazole derivatives, involves various chemical reactions highlighting the compound's flexibility and reactivity. These compounds are synthesized through reactions that include nucleophilic substitutions and condensations with hydrazide groups, showcasing the compound's ability to form structurally complex and biologically active molecules (Damej et al., 2021).

Molecular Structure Analysis

The molecular structure of N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives is characterized by techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the compound's molecular geometry, bond lengths, angles, and overall structural integrity, essential for understanding its chemical behavior and reactivity (Bharty et al., 2015).

Chemical Reactions and Properties

N,N'-Bis(2-mercaptobenzoyl)hydrazide and its derivatives participate in a variety of chemical reactions, leading to the formation of heterocyclic compounds, corrosion inhibitors, and materials with unique properties. These reactions often involve the mercapto and hydrazide functional groups, which are pivotal in the compound's ability to act as a precursor for synthesizing new compounds with enhanced biological and industrial applications (Kudelko, 2012).

Physical Properties Analysis

The physical properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives, such as solubility, melting point, and thermal stability, are crucial for their application in different domains. These properties are often determined through experimental studies, providing valuable information for the compound's handling, storage, and application in real-world scenarios (Al-muaikel & El‐Emary, 2003).

Chemical Properties Analysis

The chemical properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide, such as reactivity towards other chemical agents, stability under various conditions, and its ability to undergo specific reactions, are essential for its use in chemical synthesis and material science. These properties are explored through both experimental and theoretical studies, providing a comprehensive understanding of the compound's behavior at the molecular level (Hsiao et al., 1999).

Scientific Research Applications

Corrosion Inhibition

N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives, such as bis-mercaptobenzimidazole (bis-MBI), have been found to exhibit significant corrosion inhibition properties. In a study, bis-MBI demonstrated an impressive 92% efficiency in inhibiting carbon steel corrosion in hydrochloric acid, outperforming mercaptobenzimidazole (MBI) through physical and chemical adsorption on the steel surface (Damej et al., 2021).

Polymer Synthesis

Novel aromatic polyhydrazides and poly(amide-hydrazide)s, incorporating ether and cardo groups, were synthesized using derivatives of N,N'-Bis(2-mercaptobenzoyl)hydrazide. These polymers exhibit high glass transition temperatures and enhanced solubility in organic solvents, which are crucial for applications in high-performance materials (Hsiao & He, 2001).

Antimicrobial and Antioxidant Properties

Certain derivatives of N,N'-Bis(2-mercaptobenzoyl)hydrazide have shown potential in antimicrobial and antioxidant applications. A study highlighted the efficacy of bis-sulfide compounds derived from N,N'-Bis(2-mercaptobenzoyl)hydrazide against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, with notable antioxidant activity (Khalaf et al., 2022).

Photocatalytic Oxidation

The photocatalytic oxidation properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives have been studied, particularly in the context of TiO2/H2O interfaces under UV illumination. These derivatives show promise in the photomineralization of nitrogen and carbon atoms into gases and ions, providing potential applications in environmental remediation and photocatalytic processes (Waki et al., 2000).

Anticancer Activity

N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives have been explored for their potential anticancer activities. For example, a metal-hydrazide complex showed remarkable anti-tumor properties against human chronic myeloid leukemia and T lymphocyte carcinoma cells (Ghammamy, 2012).

properties

IUPAC Name

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDWFVITTFIUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327935
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-mercaptobenzoyl)hydrazide

CAS RN

292615-41-9, 1217678-56-2
Record name 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292615-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-mercaptobenzoyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis(2-mercaptobenzoyl)hydrazide
Reactant of Route 2
N,N'-Bis(2-mercaptobenzoyl)hydrazide
Reactant of Route 3
N,N'-Bis(2-mercaptobenzoyl)hydrazide
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(2-mercaptobenzoyl)hydrazide
Reactant of Route 5
N,N'-Bis(2-mercaptobenzoyl)hydrazide
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(2-mercaptobenzoyl)hydrazide

Citations

For This Compound
2
Citations
N Neamati, Z Lin, RG Karki, A Orr… - Journal of Medicinal …, 2002 - ACS Publications
Human immunodeficiency virus type 1 integrase (HIV-1 IN) is an essential enzyme for effective viral replication. Therefore, IN inhibitors are being sought for chemotherapy against AIDS. …
Number of citations: 103 0-pubs-acs-org.brum.beds.ac.uk
C Maurin, F Bailly, P Cotelle - Current medicinal chemistry, 2003 - ingentaconnect.com
HIV-1 integrase is an essential enzyme for retroviral replication. It is involved in the integration of HIV DNA into host chromosomal DNA and appears to have no functional equivalent in …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.